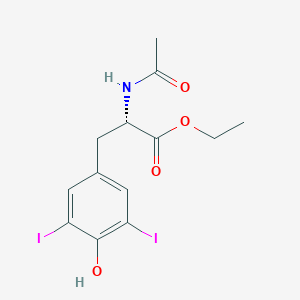

N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

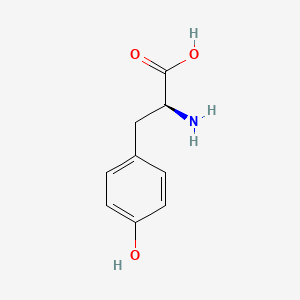

IUPAC Name |

ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15I2NO4/c1-3-20-13(19)11(16-7(2)17)6-8-4-9(14)12(18)10(15)5-8/h4-5,11,18H,3,6H2,1-2H3,(H,16,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKHOPGWGZAARI-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15I2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452851 |

Source

|

| Record name | N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21959-36-4 |

Source

|

| Record name | N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-3,5-DIIODO-L-TYROSINE ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a derivative of the amino acid tyrosine, notable for the presence of two iodine atoms on its phenolic ring. This modification, along with the N-acetylation and ethyl esterification, imparts unique chemical and biological properties to the molecule. It is of significant interest to the scientific community, particularly in the fields of thyroid research and as a versatile synthetic intermediate for the development of novel pharmaceuticals and radiolabeled compounds.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C13H15I2NO4 | [3] |

| Molecular Weight | 503.07 g/mol | [3] |

| IUPAC Name | ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate | [3] |

| CAS Number | 21959-36-4 | [3] |

| Appearance | White to off-white powder/crystal | [4] |

| Melting Point | 150-152 °C | [5] |

| Boiling Point (Predicted) | 491.8 ± 45.0 °C at 760 mmHg | [5] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) | [6] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | Description |

| ¹³C NMR | Spectral data available. |

| Mass Spectrometry | GC-MS data available, providing fragmentation patterns for structural analysis. |

Synthesis and Experimental Protocols

This compound can be synthesized from L-tyrosine through a multi-step process involving N-acetylation, iodination, and esterification.

General Synthetic Approach

A plausible synthetic route involves the following key transformations:

-

N-acetylation of L-tyrosine: L-tyrosine is first protected at the amino group with an acetyl group, typically using acetic anhydride in a basic medium.

-

Iodination of N-acetyl-L-tyrosine: The aromatic ring of N-acetyl-L-tyrosine is then di-iodinated at the 3 and 5 positions of the phenyl ring.

-

Esterification of N-Acetyl-3,5-diiodo-L-tyrosine: The final step is the esterification of the carboxylic acid group to form the ethyl ester, which can be achieved by reacting the di-iodinated intermediate with ethanol in the presence of an acid catalyst.[7]

A general workflow for the synthesis of this compound.

Illustrative Experimental Protocol: Iodination of N-acetyl tyrosine ethyl ester

Materials:

-

N-acetyl-L-tyrosine ethyl ester

-

Potassium iodide (KI)

-

Titanium dioxide (TiO₂) (as a photocatalyst)

-

Phosphate buffer (pH 7.4) containing 10% methanol

-

Acetonitrile

-

10 mM Ammonium acetate in water

Procedure:

-

Prepare a sample solution containing 10 mM N-acetyl-L-tyrosine ethyl ester, 100 mM KI, and 10 mM TiO₂ in a phosphate buffer (pH 7.4, containing 10% methanol).

-

Irradiate the solution with UVA LED light (365 nm) under magnetic stirring.

-

Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 30, 60, and 120 minutes).

-

Centrifuge the aliquots to remove the TiO₂ catalyst.

-

Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to identify the formation of N-acetyl-3-iodo-L-tyrosine ethyl ester and the di-iodinated product.

LC-MS Analysis Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 10 mM ammonium acetate in water

-

Gradient: 2% to 100% A over 6 minutes

-

Flow Rate: 0.2 ml/min

-

Ionization Mode: Negative

-

Injection Volume: 5 µl

Biological Significance and Potential Signaling Pathways

The structural similarity of this compound to thyroid hormones, particularly thyroxine (T4) and triiodothyronine (T3), suggests its potential to interact with biological systems related to thyroid function.[1] The diiodotyrosine core is a fundamental component of these essential hormones.[1]

Thyromimetic Potential

Compounds with a similar structure to thyroid hormones are often investigated for their thyromimetic activity, meaning their ability to mimic the effects of thyroid hormones. Research on the related compound, 3'-acetyl-3,5-diiodo-L-thyronine, has shown that it exhibits thyromimetic activity, albeit with a low affinity for the T3 receptor in isolated rat hepatic nuclei.[8] This suggests that this compound may also possess thyromimetic properties, potentially by interacting with thyroid hormone receptors.

Putative Signaling Pathway: Thyroid Hormone Receptor Activation

Thyroid hormones exert their effects primarily by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The binding of a thyroid hormone or a thyromimetic compound to a TR leads to a conformational change in the receptor. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.

Given the structural analogy, it is plausible that this compound could act as a ligand for thyroid hormone receptors. The following diagram illustrates this putative signaling pathway.

A putative signaling pathway for this compound.

Applications in Research and Development

This compound serves as a valuable tool in several areas of scientific research and drug development.

-

Thyroid Research: Its structural similarity to thyroid hormones makes it a useful compound for studying thyroid hormone synthesis, metabolism, and receptor interactions.[2]

-

Radiopharmaceutical Development: The presence of iodine atoms allows for the straightforward incorporation of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This makes it a key precursor for the synthesis of radiolabeled compounds used in diagnostic imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1]

-

Drug Discovery: It can serve as a lead compound or a building block for the synthesis of novel pharmaceuticals, particularly those targeting thyroid-related disorders.[2]

-

Biochemical Assays: This compound can be employed in various biochemical assays to investigate enzyme activity and interactions within metabolic pathways involving iodine and tyrosine derivatives.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a compound with significant potential in both fundamental research and applied pharmaceutical development. Its well-defined chemical properties, coupled with its structural relationship to thyroid hormones, make it a valuable tool for investigating endocrine function and for the synthesis of novel diagnostic and therapeutic agents. Further research into its precise biological mechanisms of action is warranted and will likely unveil new applications for this versatile molecule.

References

- 1. This compound | 21959-36-4 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C13H15I2NO4 | CID 11038436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 3'-Acetyl-3,5-diiodo-L-thyronine: a novel highly active thyromimetic with low receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester, a key intermediate in the development of thyroid hormone analogs and radiolabeled compounds for diagnostic and therapeutic applications.[1][2] This document details the experimental protocols for the multi-step synthesis, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Overview

The synthesis of this compound is a three-step process commencing with the commercially available amino acid, L-tyrosine. The pathway involves:

-

N-acetylation of L-tyrosine: The amino group of L-tyrosine is protected by acetylation with acetic anhydride in an alkaline aqueous medium.

-

Esterification of N-acetyl-L-tyrosine: The carboxyl group of the N-acetylated intermediate is then esterified to yield N-acetyl-L-tyrosine ethyl ester.

-

Iodination of N-acetyl-L-tyrosine ethyl ester: The final step involves the regioselective iodination of the aromatic ring at the 3 and 5 positions to produce the target compound.

Physicochemical Properties of Compounds

The following table summarizes key physicochemical properties of the starting material, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | White crystalline powder | 343 (decomposes) | 60-18-4 |

| N-Acetyl-L-tyrosine | C₁₁H₁₃NO₄ | 223.22 | White crystalline powder | 149-152[3] | 537-55-3[4] |

| N-Acetyl-L-tyrosine ethyl ester | C₁₃H₁₇NO₄ | 251.28 | White to pale cream powder | 74.0-84.0 (monohydrate)[5] | 840-97-1[6] |

| This compound | C₁₃H₁₅I₂NO₄ | 503.07 | White crystal | Not specified | 21959-36-4[7] |

Experimental Protocols

Step 1: Synthesis of N-Acetyl-L-tyrosine

This protocol is adapted from established methods for the N-acetylation of amino acids.

Materials:

-

L-Tyrosine

-

30% Sodium hydroxide solution

-

Acetic anhydride

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

In a suitable reaction vessel, disperse 100 g of L-tyrosine in 200 mL of deionized water with vigorous stirring.

-

Slowly add 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved, and the pH of the solution is approximately 12.0.

-

Cool the solution in an ice bath.

-

Over a period of 30 minutes, add 59.2 g (1.05 molar equivalents) of acetic anhydride dropwise. Concurrently, add 30% sodium hydroxide solution to maintain the pH of the reaction mixture between 8 and 10.

-

After the addition of acetic anhydride is complete, continue to stir the reaction mixture for an additional hour at room temperature.

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will cause the N-Acetyl-L-tyrosine to precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the crude product.

-

The crude N-Acetyl-L-tyrosine can be purified by recrystallization from hot water.

Quantitative Data:

| Parameter | Value |

| L-Tyrosine | 100 g |

| Acetic Anhydride | 59.2 g (1.05 eq) |

| Typical Yield | ~88% |

| Purity | >95% after recrystallization |

Step 2: Synthesis of N-Acetyl-L-tyrosine Ethyl Ester

This procedure describes the esterification of N-acetyl-L-tyrosine using thionyl chloride in ethanol.

Materials:

-

N-Acetyl-L-tyrosine

-

Absolute ethanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

Suspend N-Acetyl-L-tyrosine in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a minimal amount of cold water and basify with a saturated sodium bicarbonate solution until a neutral pH is reached.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Acetyl-L-tyrosine ethyl ester.

-

The product can be further purified by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| N-Acetyl-L-tyrosine | Molar equivalent |

| Thionyl chloride | ~1.2 molar equivalents |

| Typical Yield | High |

| Purity | >97% after purification |

Step 3: Synthesis of this compound

This final step involves the electrophilic iodination of the N-acetyl-L-tyrosine ethyl ester.

Materials:

-

N-Acetyl-L-tyrosine ethyl ester

-

Iodine monochloride (ICl)

-

Aqueous ammonia or other suitable base

-

Hydrochloric acid

-

Sodium thiosulfate

-

Dichloromethane

Procedure:

-

Dissolve N-Acetyl-L-tyrosine ethyl ester in a suitable aqueous basic solution, such as dilute aqueous ammonia, in a reaction flask cooled in an ice bath.

-

With vigorous stirring, slowly add a stoichiometric amount (approximately 2.2 equivalents) of iodine monochloride solution dropwise, while maintaining the temperature below 5 °C.

-

Monitor the progress of the reaction using TLC.

-

Once the reaction is complete, quench any excess iodine monochloride by adding a solution of sodium thiosulfate.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by filtration.

-

Wash the collected solid with dichloromethane.

-

Dry the final product under vacuum at 40 °C for 5 hours.

Quantitative Data:

| Parameter | Value |

| N-Acetyl-L-tyrosine ethyl ester | Molar equivalent |

| Iodine Monochloride | ~2.2 molar equivalents |

| Reported Yield | 88.3% |

| Reported Purity | 98.52% |

Synthesis Pathway and Experimental Workflow Visualization

The following diagrams illustrate the overall synthesis pathway and a generalized experimental workflow for a single step.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 21959-36-4 | Benchchem [benchchem.com]

- 3. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]

- 4. N-Acetyl-L-tyrosine - Wikipedia [en.wikipedia.org]

- 5. A11577.06 [thermofisher.com]

- 6. N-Acetyl-L-tyrosine ethyl ester | C13H17NO4 | CID 13289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C13H15I2NO4 | CID 11038436 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a specialized derivative of the amino acid L-tyrosine. Its unique chemical structure, featuring iodine substitutions and protected amino and carboxyl groups, makes it a valuable intermediate in synthetic organic and medicinal chemistry. This technical guide provides a comprehensive overview of its primary applications, physicochemical properties, and key experimental contexts, with a focus on its role in the synthesis of thyroid hormone analogs and its use as a tool in biochemical research. While extensive quantitative biological data for the compound itself is limited in publicly available literature, its utility as a synthetic building block is well-documented.

Core Applications

This compound serves several key functions in scientific research and development:

-

Intermediate in Pharmaceutical Synthesis: Its most prominent role is as a precursor in the multi-step synthesis of more complex molecules, particularly thyroid hormone analogs. The presence of reactive sites—the phenolic hydroxyl group, the N-acetylated amine, and the ethyl ester—allows for a variety of chemical modifications.[1] The diiodotyrosine core is a fundamental component of thyroxine (T4) and triiodothyronine (T3), making this compound a strategic starting point for developing novel thyromimetics.[1]

-

Thyroid Research: Due to its structural similarity to thyroid hormones, this compound is a useful tool for investigating the synthesis and metabolism of these crucial endocrine regulators.[1][2] The N-acetyl and ethyl ester modifications can alter its solubility and stability, offering advantages in specific experimental designs.[1]

-

Radiopharmaceutical Development: The iodine atoms on the phenyl ring can be substituted with radioisotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I.[1] This makes it a precursor for creating radiolabeled compounds used in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in targeted radionuclide therapy.[1][2] It is also classified as an iodinated amino acid derivative used in radiopaque agents.[3]

-

Biochemical Assays and Mechanistic Studies: It is employed in various biochemical assays to probe enzyme activity and interactions, especially those related to iodine and tyrosine metabolism.[2] Additionally, it has been used as a model compound to study oxidative cross-linking and dimerization of tyrosine residues, a process relevant to the pathology of diseases like Alzheimer's, where dityrosine formation is observed in amyloid plaques.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₃H₁₅I₂NO₄ |

| Molecular Weight | 503.07 g/mol |

| CAS Number | 21959-36-4 |

| Appearance | White crystal |

| Melting Point | 150-152°C |

| Boiling Point | 491.8°C at 760 mmHg |

| Density | 1.956 g/cm³ |

| IUPAC Name | ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate |

Data sourced from various chemical suppliers and databases.[3][5]

Experimental Protocols and Methodologies

Detailed experimental protocols for many applications of this compound are often proprietary or described within broader patent literature. Below are outlined methodologies derived from available information.

Synthesis of 3,5-Diiodo-L-thyronine (A Thyroid Hormone Analog)

This compound is a key intermediate in the synthesis of 3,5-diiodothyronines. The following protocol is based on methodologies described in the patent literature for the production of thyroid hormone analogs.

Objective: To synthesize 3,5-diiodo-L-thyronine using this compound as a starting material for the coupling reaction.

Materials:

-

N-Acetyl-L-diiodotyrosine ethyl ester

-

4,4'-dimethoxydiphenyl-iodonium salts

-

Methanol

-

Alcoholates (e.g., sodium methoxide)

-

Hydrobromic acid (HBr)

-

Glacial acetic acid

Procedure:

-

Coupling Reaction:

-

Dissolve N-acetyl-L-diiodotyrosine ethyl ester in methanol.

-

In the presence of an alcoholate (e.g., sodium methoxide), couple the ester with a 4,4'-dimethoxydiphenyl-iodonium salt.

-

This reaction forms 3,5-diiodo-4-p-methoxy-phenoxy-N-acetyl-L-phenylalanine ethyl ester.

-

-

Hydrolysis:

-

Subject the product from the coupling reaction to vigorous hydrolysis.

-

This is typically achieved by heating with a mixture of hydrobromic acid and glacial acetic acid.

-

This step removes the N-acetyl and ethyl ester protecting groups to yield 3,5-diiodo-L-thyronine.

-

-

Purification:

-

The final product can be purified using standard techniques such as recrystallization or chromatography.

-

This is a generalized protocol based on the chemical transformations described in patent US3374269A. Specific reaction conditions, such as concentrations, temperatures, and reaction times, would require optimization.

Dimerization Studies via Dityrosine Formation

This compound can be used as a model to study the formation of dityrosine, which is implicated in the aggregation of amyloid-beta (Aβ) peptides.

Objective: To induce and monitor the dimerization of N-acetyl-L-tyrosine ethyl ester as a model for Aβ peptide aggregation.

Materials:

-

N-acetyl-L-tyrosine ethyl ester (or the diiodo- derivative for studying the effect of iodination)

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer

-

Fluorescent plate reader

Procedure:

-

Reaction Setup:

-

Prepare a solution of N-acetyl-L-tyrosine ethyl ester in a suitable phosphate buffer.

-

Add horseradish peroxidase to the solution.

-

Initiate the dimerization reaction by adding a controlled amount of hydrogen peroxide.

-

-

Monitoring:

-

The formation of the dityrosine dimer can be monitored using a simple fluorescent plate reader method, as dityrosine exhibits natural fluorescence.

-

Measure the increase in fluorescence intensity over time to determine the reaction kinetics.

-

-

Analysis:

-

The optimized conditions for dimerization of the model compound can then be applied to fully unprotected Aβ peptides to study their aggregation.

-

This experimental outline is based on the research describing the dimerization of N-acetyl-L-tyrosine ethyl ester to study dityrosine formation.[4]

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes involving this compound.

Caption: Synthetic pathway to 3,5-Diiodo-L-thyronine.

Caption: Workflow for studying dityrosine formation.

Conclusion

This compound is a strategically important, though not extensively characterized, chemical entity. Its primary value lies in its role as a versatile building block for the synthesis of thyroid hormone analogs and as a precursor for radiolabeled imaging agents. While direct quantitative data on its biological activity remains sparse, its utility in enabling research into thyroid function, neurodegenerative diseases, and advanced medical diagnostics is clear. Future research could further elucidate the direct biological effects of this compound, potentially uncovering novel applications beyond its current role as a synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. benchchem.com [benchchem.com]

- 4. US3374269A - Process of producing 3, 5-diiodothyronines - Google Patents [patents.google.com]

- 5. Dimerisation of N-acetyl-L-tyrosine ethyl ester and Abeta peptides via formation of dityrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Trajectory of N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester: A Technical Guide to its Hypothesized Mechanism of Action

For Immediate Release

Shanghai, China – December 28, 2025 – This technical whitepaper provides an in-depth analysis of the hypothesized mechanism of action for the synthetic amino acid derivative, N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester. Primarily utilized as a key intermediate in the synthesis of thyroid hormone analogs and radiolabeled compounds, its intrinsic biological activity is a subject of significant interest for researchers, scientists, and drug development professionals. In the absence of direct studies on the compound itself, this guide posits a scientifically grounded mechanism based on its structural characteristics and the known biological roles of its principal metabolite, 3,5-diiodo-L-tyrosine (DIT).

Executive Summary

This compound is a protected form of 3,5-diiodo-L-tyrosine (DIT), an endogenous intermediate in the biosynthesis of thyroid hormones.[1] The N-acetyl and ethyl ester modifications enhance its stability and likely modify its pharmacokinetic profile. The core hypothesis is that this compound functions as a prodrug , which, upon systemic administration, undergoes enzymatic hydrolysis to release its active metabolite, DIT. The primary mechanism of action is therefore attributed to the biological activities of DIT, most notably the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[1][2]

The Prodrug Activation Pathway

The chemical structure of this compound, featuring an N-acetyl group and an ethyl ester, makes it a prime substrate for common endogenous enzymes. The non-iodinated analog, N-Acetyl-L-tyrosine ethyl ester, is a known substrate for various proteases and esterases. Similarly, N-acetylated amino acids are readily deacetylated in vivo, primarily in the liver.[3]

This leads to a two-step metabolic activation process:

-

De-esterification: Ubiquitous esterases in the plasma and tissues hydrolyze the ethyl ester bond, yielding N-Acetyl-3,5-diiodo-L-tyrosine.

-

Deacetylation: Amidases, such as N-acetylmuramoyl-L-alanine amidase or similar enzymes, cleave the N-acetyl group, releasing the active compound, 3,5-diiodo-L-tyrosine (DIT).[4][5][6][7]

Core Mechanism of Action: Inhibition of Tyrosine Hydroxylase

The primary active metabolite, 3,5-diiodo-L-tyrosine (DIT), is a known inhibitor of tyrosine hydroxylase (TH).[1][2] TH is the crucial, rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the conversion of L-tyrosine to L-DOPA.[8] By inhibiting this step, DIT effectively downregulates the production of dopamine, norepinephrine, and epinephrine.

This inhibition disrupts the normal catecholaminergic signaling cascade, which has significant implications for neurotransmission and various physiological processes regulated by these hormones.

Quantitative Data

The inhibitory potency of DIT against tyrosine hydroxylase has been quantified, providing a basis for predicting the pharmacological activity following administration of the parent compound.

| Compound | Target | Action | Potency (IC₅₀) | Source |

| 3,5-diiodo-L-tyrosine (DIT) | Tyrosine Hydroxylase | Inhibition | 20 µM | [1] |

Secondary and Potential Mechanisms

Beyond tyrosine hydroxylase inhibition, the metabolic products of this compound may engage in other biological pathways.

Role in Thyroid Hormone Synthesis

DIT is a natural precursor in the synthesis of thyroid hormones T3 and T4 within the thyroid gland.[9] Exogenously supplied DIT could potentially enter this pathway, although the systemic and thyroid-specific enzymatic processes would heavily influence this outcome.

Mitochondrial and Metabolic Effects

Related iodinated thyronines, such as 3,5-diiodo-L-thyronine (T2), which can be formed from DIT, are known to exert effects on energy metabolism, often by directly targeting mitochondria.[10][11][12] These actions can include increasing mitochondrial fatty acid oxidation and thermogenesis.[11] Furthermore, the non-iodinated parent molecule, N-acetyl-l-tyrosine, has been shown to induce mitohormesis via a signaling cascade involving reactive oxygen species (ROS) and the transcription factor FoxO.[13][14][15] While speculative, a direct effect of the parent compound or its metabolites on mitochondrial function cannot be entirely ruled out.

Experimental Protocols

This section outlines the methodologies for key experiments that would be required to validate the hypothesized mechanism of action.

In Vitro Prodrug Conversion Assay

-

Objective: To demonstrate the conversion of this compound to DIT.

-

Methodology:

-

Prepare liver microsome or plasma fractions from a relevant species (e.g., rat, human).

-

Incubate the parent compound (e.g., at 10, 50, 100 µM) with the biological fraction at 37°C.

-

Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction by protein precipitation (e.g., with acetonitrile).

-

Analyze the supernatant for the presence and quantity of the parent compound, the N-acetyl intermediate, and DIT using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workflow Diagram:

Tyrosine Hydroxylase Inhibition Assay

-

Objective: To confirm the inhibitory activity of the metabolite DIT on tyrosine hydroxylase.

-

Methodology (adapted from Udenfriend et al., 1965):

-

Purify tyrosine hydroxylase from a source such as bovine adrenal glands or use a recombinant enzyme.

-

Prepare a reaction mixture containing a suitable buffer, the enzyme, L-tyrosine, and the cofactor tetrahydrobiopterin.

-

Add varying concentrations of the inhibitor (DIT).

-

Initiate the reaction and incubate at 37°C for a defined period.

-

Terminate the reaction.

-

Quantify the production of L-DOPA using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as a prodrug, with its primary pharmacological effects mediated by its active metabolite, 3,5-diiodo-L-tyrosine (DIT), through the inhibition of tyrosine hydroxylase. This mechanism provides a clear, testable framework for understanding the compound's biological activity.

Future research should focus on empirically validating this proposed pathway. Key experiments would include pharmacokinetic studies to confirm the in vivo conversion of the parent compound to DIT and dose-response studies in cellular and animal models to correlate the levels of DIT with effects on catecholamine-dependent pathways. Furthermore, exploring the potential for secondary effects on mitochondrial function and thyroid hormone metabolism will provide a more complete picture of its pharmacological profile. This comprehensive understanding is essential for the rational design and development of novel therapeutics based on this chemical scaffold.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 4. InterPro [ebi.ac.uk]

- 5. N-acetylmuramoyl-L-alanine amidase - Wikipedia [en.wikipedia.org]

- 6. The N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The human and mammalian N-acetylmuramyl-L-alanine amidase: distribution, action on different bacterial peptidoglycans, and comparison with the human lysozyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 9. hmdb.ca [hmdb.ca]

- 10. pagepressjournals.org [pagepressjournals.org]

- 11. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N‐acetyl‐l‐tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a derivative of the amino acid L-tyrosine and a structural analog of thyroid hormones. While direct experimental data on its biological activity remains limited in publicly accessible literature, its chemical structure suggests a potential role as a modulator of thyroid hormone signaling pathways. This technical guide synthesizes the available information on related compounds to infer the potential biological activities, relevant experimental protocols, and conceivable signaling pathways for this compound. This document is intended to serve as a foundational resource for researchers initiating studies on this and similar compounds, highlighting both the knowns and the significant knowledge gaps that present opportunities for future investigation.

Introduction

This compound is a synthetic organic compound with the molecular formula C13H15I2NO4.[1][2] Its core structure is derived from L-tyrosine, an amino acid that is a fundamental precursor in the biosynthesis of thyroid hormones.[3] The presence of two iodine atoms on the phenolic ring, along with N-acetylation and ethyl esterification, distinguishes this molecule and likely modulates its physicochemical properties, such as solubility and stability, which can be advantageous in experimental settings.[4]

Structurally, it is closely related to diiodotyrosine (DIT), a key intermediate in the synthesis of thyroxine (T4) and triiodothyronine (T3).[3][5] This structural similarity to thyroid hormones and their precursors is the primary basis for its potential biological significance, suggesting it may act as a thyromimetic or a modulator of thyroid hormone-related pathways.[4] Furthermore, its structure makes it a versatile building block in medicinal chemistry, particularly as a precursor for radiolabeled compounds used in diagnostic imaging.[4]

This guide will explore the inferred biological activity of this compound by examining the known effects of structurally related compounds, detail relevant experimental methodologies for its study, and propose potential signaling pathways it may influence.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting biological experiments.

| Property | Value | Reference |

| Molecular Formula | C13H15I2NO4 | [1][2] |

| Molecular Weight | 503.07 g/mol | [1][2] |

| IUPAC Name | ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate | [2] |

| CAS Number | 21959-36-4 | [1][6] |

Table 1: Physicochemical Properties of this compound

Potential Biological Activity

Thyromimetic Activity

The most probable biological activity of this compound is related to the thyroid hormone system. Thyroid hormone analogs can exert their effects through various mechanisms, including interaction with nuclear thyroid hormone receptors (TRs) and non-genomic pathways initiated at the cell surface.[7][8][9]

-

Nuclear Receptor Interaction: Thyroid hormones primarily act by binding to nuclear receptors, TRα and TRβ, which in turn regulate gene expression.[7][10] The metabolic effects of thyroid hormones are largely mediated by TRβ, while cardiac effects are associated with TRα.[7] It is plausible that this compound, after potential intracellular de-esterification and de-acetylation, could interact with these receptors. The nature and strength of this interaction would determine whether it acts as an agonist or antagonist.

-

Non-Genomic Actions: Some thyroid hormone analogs can initiate rapid, non-genomic effects through a cell surface receptor on integrin αvβ3.[8][9] These actions can influence cellular proliferation, apoptosis, and angiogenesis, particularly in cancer cells.[8][9] Whether this compound can engage this pathway is a key question for future research.

Modulation of Thyroid Hormone Synthesis

Free diiodotyrosine (DIT) has been shown to modulate the activity of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[5][11] At low concentrations, DIT can stimulate thyroid hormone synthesis, while at higher concentrations, it can be inhibitory.[11] It is conceivable that this compound or its metabolites could exert similar effects on TPO.

Antioxidant Properties

Thyroid hormones and their derivatives have been reported to possess antioxidant properties, protecting low-density lipoproteins (LDL) from oxidation.[12] This activity is linked to the 4'-hydroxy diphenyl ether structure.[12] Given its phenolic hydroxyl group, this compound may also exhibit antioxidant effects.

Potential Signaling Pathways

Based on its structural similarity to thyroid hormones, this compound could potentially modulate the following signaling pathways:

Proposed Experimental Protocols

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following are generalized protocols adapted from studies of other thyroid hormone analogs.

In Vitro Assays

-

Thyroid Hormone Receptor Binding Assay:

-

Objective: To determine the binding affinity of the compound for TRα and TRβ.

-

Methodology: Competitive radioligand binding assays using purified recombinant human TRα and TRβ ligand-binding domains and [125I]T3 as the radioligand. The assay is typically performed in a buffer containing a cocktail of protease inhibitors. The amount of bound radioligand is measured using a gamma counter after separation of bound and free radioligand by filtration.

-

Data Analysis: Calculation of the inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

-

-

Cell-Based Reporter Gene Assay:

-

Objective: To assess the functional activity (agonist or antagonist) of the compound at TRs.

-

Methodology: Transfection of a suitable cell line (e.g., HEK293) with expression vectors for TRα or TRβ and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase reporter gene. Cells are then treated with varying concentrations of the test compound, and luciferase activity is measured.

-

Data Analysis: Generation of dose-response curves to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

-

-

Thyroid Peroxidase Activity Assay:

-

Objective: To evaluate the effect of the compound on the enzymatic activity of thyroid peroxidase.

-

Methodology: A colorimetric assay using purified TPO, iodide, and a suitable substrate (e.g., guaiacol). The rate of oxidation of the substrate is measured spectrophotometrically in the presence and absence of the test compound.

-

Data Analysis: Calculation of the percentage of inhibition or stimulation of TPO activity.

-

In Vivo Studies

-

Rodent Models of Hypothyroidism:

-

Objective: To assess the thyromimetic activity of the compound in a physiological context.

-

Methodology: Induction of hypothyroidism in rodents (e.g., rats or mice) by surgical thyroidectomy or administration of an antithyroid drug like propylthiouracil (PTU). The test compound is then administered, and various physiological parameters are measured, including body weight, heart rate, serum levels of thyroid hormones and thyroid-stimulating hormone (TSH), and expression of thyroid hormone-responsive genes in different tissues (e.g., liver, heart).

-

Data Analysis: Comparison of the effects of the test compound with those of a known thyroid hormone like T3 or T4.

-

Summary of Quantitative Data from Related Compounds

While no quantitative data exists for this compound, Table 2 provides a summary of data for related compounds to offer a comparative context.

| Compound | Biological Activity | Quantitative Data | Reference |

| Diiodotyrosine (DIT) | Modulation of Thyroid Peroxidase | Stimulatory effect on thyroid hormone synthesis at 0.05 µM; competitive inhibition of thyroglobulin iodination at >5 µM. | [11] |

| 3,5-Diiodo-L-thyronine (T2) | Thyromimetic effects | Has been shown to affect energy and lipid metabolism. | [13] |

| 3,5,3'-Triiodo-L-thyronine (T3) | Antioxidant | Increased lag phase and decreased max velocity of LDL oxidation (0-3 µM). | [12] |

Table 2: Biological Activity of Compounds Structurally Related to this compound

Conclusion and Future Directions

This compound is a compound of significant interest due to its structural similarity to thyroid hormones and their precursors. While this guide provides a framework for understanding its potential biological activities based on related molecules, it also underscores the critical need for direct experimental investigation. Future research should focus on a systematic evaluation of its interaction with thyroid hormone receptors, its effects on thyroid hormone synthesis and metabolism, and its potential non-genomic actions. Such studies will be crucial in determining whether this compound holds promise as a therapeutic agent or a valuable research tool in the field of endocrinology and drug discovery. The versatility of its structure also suggests that it could serve as a scaffold for the development of novel thyroid hormone analogs with improved therapeutic profiles.[4][7]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C13H15I2NO4 | CID 11038436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diiodotyrosine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. This compound | 21959-36-4 | Benchchem [benchchem.com]

- 5. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Thyroid Hormone Analogues: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactivity of Thyroid Hormone Analogs at Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of iodotyrosines, thyronines, iodothyroacetic acids and thyromimetic analogues on in vitro copper-induced oxidation of low-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester, a derivative of the amino acid tyrosine, serves as a crucial building block in medicinal chemistry, primarily due to its structural resemblance to thyroid hormones. This technical guide provides a comprehensive overview of its known structural analogs, their synthesis, and biological activities. While the exploration of a wide range of analogs is still an emerging field, this document consolidates the available information on related compounds to inform the rational design of novel derivatives. Detailed experimental protocols for key biological assays are provided to facilitate the evaluation of new chemical entities. Furthermore, this guide illustrates potential signaling pathways and synthetic strategies through diagrams to aid in the development of next-generation therapeutic agents targeting thyroid hormone receptors and related pathways.

Introduction

N-Acetyl-3,5-diiodo-L-tyrosine and its ethyl ester are synthetic compounds that have garnered interest in pharmaceutical research due to their core diiodotyrosine structure, a key component of the thyroid hormones thyroxine (T4) and triiodothyronine (T3). These hormones are critical regulators of metabolism, growth, and development. Consequently, analogs of this compound are being investigated for their potential to modulate thyroid hormone signaling and for their applications as radiopharmaceuticals.[1] The N-acetyl and ethyl ester modifications can influence the compound's solubility, stability, and pharmacokinetic properties, making it a versatile scaffold for drug design.[1] This guide will delve into the landscape of its structural analogs, focusing on modifications of the ester, phenyl, and acetyl moieties, and their implications for biological activity.

Structural Analogs and Biological Activity

The core structure of this compound presents multiple avenues for chemical modification to explore structure-activity relationships (SAR). These include alterations to the ethyl ester, the phenolic hydroxyl group, and the N-acetyl group.

Ester Analogs

Modification of the ethyl ester group can significantly impact the compound's lipophilicity and susceptibility to hydrolysis by esterases, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data on a homologous series of ester analogs of N-Acetyl-3,5-diiodo-L-tyrosine is limited in the reviewed literature, the general principles of medicinal chemistry suggest that varying the alkyl chain length or introducing cyclic or aromatic moieties could modulate biological activity and pharmacokinetics.

Phenolic Hydroxyl Group Analogs (Ether Analogs)

The phenolic hydroxyl group is crucial for activity in thyroid hormone analogs, as it is involved in hydrogen bonding within the receptor's ligand-binding pocket. Conversion of this hydroxyl group to an ether linkage is a common strategy in drug discovery to alter binding affinity, selectivity, and metabolic stability.

N-Acyl Analogs

The N-acetyl group influences the polarity and hydrogen bonding capacity of the molecule. Exploration of different N-acyl groups can lead to changes in receptor affinity and selectivity. For instance, a study on N-acetyl-L-tyrosine derivatives (without the diiodo substitution) revealed that variations in the N-acyl and O-alkyl groups led to compounds with selective peroxisome proliferator-activated receptor alpha (PPARα) activation.

Although direct quantitative data for a series of this compound analogs is not extensively available in the public domain, the following table summarizes the biological activities of related diiodotyrosine derivatives to provide a basis for future analog design.

| Compound/Analog Class | Biological Target/Activity | Quantitative Data (IC50, Ki, etc.) | Reference |

| Dityrosine | Thyroid Hormone Receptors (TRs) | IC50: 11.02 nM for displacement of [125I]T3 from endogenous TRs | [2] |

| Amiodarone (contains a diiodophenyl moiety) | Type 2 Iodothyronine Deiodinase (D2) | Weak noncompetitive inhibitor | [3] |

| Desethylamiodarone (DEA) | Type 1 & 2 Iodothyronine Deiodinases (D1 & D2) | IC50: ~10 µM (D1), ~3 µM (D2) | [3] |

| Iopanoic Acid | Human Type 1 & 2 Iodothyronine Deiodinases (hDIO1 & hDIO2) | IC50: 97 µM (hDIO1), 231 µM (hDIO2) | [4] |

Experimental Protocols

The evaluation of novel this compound analogs necessitates robust and standardized biological assays. Below are detailed protocols for two key assays relevant to this class of compounds.

Thyroid Hormone Receptor Binding Assay (Competitive Filter Binding)

This assay determines the affinity of a test compound for thyroid hormone receptors (TRα or TRβ) by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Thyroid hormone receptor preparation (e.g., nuclear extract from cells overexpressing TRα or TRβ)

-

Radiolabeled T3 (e.g., [125I]T3)

-

Unlabeled T3 (for standard curve)

-

Test compounds

-

Assay Buffer (e.g., phosphate buffer with additives to ensure receptor stability)

-

GF/C filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled T3 and test compounds in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

Radiolabeled T3 at a concentration near its Kd.

-

Unlabeled T3 (for standard curve), test compound, or buffer (for total binding). For non-specific binding, add a saturating concentration of unlabeled T3.

-

-

Initiation of Reaction: Add the thyroid hormone receptor preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. The filter traps the receptor-ligand complexes.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Add scintillation fluid to each filter and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Generate a standard curve by plotting the percentage of specific binding against the concentration of unlabeled T3. Determine the IC50 value for each test compound from its competition curve.

Iodotyrosine Deiodinase Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of iodotyrosine deiodinase (IYD), an enzyme crucial for iodide recycling in the thyroid gland.

Materials:

-

Recombinant human IYD enzyme

-

Substrate: 3-monoiodo-L-tyrosine (MIT)

-

Cofactor: NADPH

-

Model inhibitor (e.g., 3-nitro-L-tyrosine)

-

Test compounds

-

Assay buffer

-

Colorimetric reagent for iodide detection (e.g., Sandell-Kolthoff reaction based)

-

96-well plates

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare solutions of the IYD enzyme, MIT, NADPH, model inhibitor, and test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer

-

Test compound or model inhibitor at various concentrations.

-

IYD enzyme.

-

-

Pre-incubation: Pre-incubate the plate for a short period to allow for interaction between the enzyme and potential inhibitors.

-

Initiation of Reaction: Add the substrate (MIT) and cofactor (NADPH) to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution.

-

Iodide Detection: Add the colorimetric reagent and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of iodide released.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value from the concentration-response curve.

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the study of this compound analogs.

Caption: Potential mechanism of action for a thyroid hormone analog.

Caption: Synthetic strategies for generating diverse analogs.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics targeting the thyroid hormone signaling pathway. While the systematic exploration of its structural analogs is in its early stages, the foundational knowledge of thyroid hormone SAR provides a strong basis for rational drug design. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of analogs with modifications at the ester, phenolic hydroxyl, and N-acyl positions. The detailed experimental protocols provided herein offer a standardized approach for these evaluations. Such studies will be instrumental in elucidating the precise structural requirements for potent and selective activity at thyroid hormone receptors and related targets, ultimately paving the way for the discovery of new treatments for a range of metabolic and endocrine disorders.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Dityrosine suppresses the cytoprotective action of thyroid hormone T3 via inhibiting thyroid hormone receptor-mediated transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Type 2 Iodothyronine Deiodinase Underlies the Elevated Plasma TSH Associated with Amiodarone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester in Thyroid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester, a derivative of the thyroid hormone precursor diiodotyrosine, serves as a pivotal tool in the landscape of thyroid research. Its structural analogy to key intermediates in thyroid hormone biosynthesis, coupled with enhanced stability and solubility, positions it as a valuable compound for investigating thyroid physiology and pathology. This technical guide provides an in-depth overview of its chemical properties, synthesis, and multifaceted applications in studying thyroid hormone synthesis, metabolism, and receptor interactions. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research and development setting. Furthermore, this guide illustrates key signaling pathways and experimental workflows to provide a comprehensive understanding of its utility in advancing our knowledge of thyroid function and in the development of novel therapeutic and diagnostic agents.

Introduction

This compound is a synthetic derivative of L-tyrosine, an amino acid fundamental to the production of thyroid hormones.[1] The introduction of iodine atoms at the 3 and 5 positions of the phenolic ring, along with N-acetylation and ethyl esterification, confers unique chemical properties that are advantageous for research applications.[2] These modifications enhance its lipophilicity and potential to traverse cellular membranes, making it a suitable substrate and tool for studying intracellular thyroid hormone metabolism.[3] This compound is particularly significant as a precursor in the synthesis of thyroid hormone analogs and radiolabeled tracers for imaging and therapeutic purposes in nuclear medicine.[1][2] Its structural similarity to diiodotyrosine (DIT), a direct precursor to thyroxine (T4) and triiodothyronine (T3), allows it to be a valuable probe in dissecting the enzymatic processes of thyroid hormone synthesis and the mechanisms of action of various thyroid-related compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅I₂NO₄ | [4] |

| Molecular Weight | 503.07 g/mol | [4] |

| CAS Number | 21959-36-4 | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 150-152 °C | [5] |

| Purity | ≥95% | [5] |

Role in Thyroid Research

The utility of this compound in thyroid research is multifaceted, primarily revolving around its structural relationship to thyroid hormone precursors.

Investigating Thyroid Hormone Synthesis and Metabolism

As a diiodotyrosine derivative, this compound is instrumental in studying the intricate process of thyroid hormone synthesis within the thyroid gland. It can serve as a substrate or competitive inhibitor for key enzymes involved in this pathway, such as thyroid peroxidase (TPO).[1][6] The oxidative condensation of N-acetyl-3,5-diiodotyrosine ethyl ester has been studied as a model for the formation of the thyronine backbone of thyroid hormones.[6]

Furthermore, its structure allows for the investigation of deiodinases, the enzymes responsible for the conversion of T4 to the more active T3, as well as the degradation of thyroid hormones. By acting as a substrate analog, it can be used to characterize the activity and inhibition of these critical metabolic enzymes.

Precursor for Thyroid Hormone Analogs and Radiopharmaceuticals

This compound is a key intermediate in the synthesis of a wide array of thyroid hormone analogs.[2] These analogs are crucial for probing the structure-activity relationships of thyroid hormones with their nuclear receptors and other binding proteins. Modifications to the core diiodotyrosine structure can elucidate the specific chemical moieties required for biological activity.

A significant application lies in its use as a precursor for radiolabeled compounds.[1][2] The iodine atoms can be substituted with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) to create tracers for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[2] These radiopharmaceuticals are invaluable for visualizing thyroid function and for targeted radionuclide therapy.[2]

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, data from structurally similar compounds provide valuable insights into its potential interactions.

| Compound | Parameter | Value | Experimental System | Reference |

| 3'-Acetyl-3,5-diiodo-L-thyronine | Receptor Affinity (for T3-receptor) | 0.5% of T3 | Isolated rat hepatic nuclei | [1] |

| Free Diiodotyrosine | Inhibition of Thyroglobulin Iodination (IC₅₀) | > 5 µM | In vitro thyroid peroxidase assay | [7] |

| Free Diiodotyrosine | Stimulation of Thyroid Hormone Synthesis | 0.05 µM | In vitro thyroid peroxidase assay | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in thyroid research.

Chemical Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Materials:

-

L-Tyrosine ethyl ester

-

Acetic anhydride

-

Sodium hydroxide (30% solution)

-

Hydrochloric acid

-

Ethanol (95%)

-

Water

-

Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

-

Appropriate solvents for reaction and purification (e.g., dichloromethane, ethyl acetate)

Procedure:

-

N-Acetylation of L-Tyrosine Ethyl Ester:

-

Disperse L-tyrosine ethyl ester in water.

-

Adjust the pH to 8-10 with 30% sodium hydroxide solution.

-

Slowly add acetic anhydride while maintaining the pH in the range of 8-10 with the addition of sodium hydroxide.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Acidify the solution with hydrochloric acid to precipitate the N-acetyl-L-tyrosine ethyl ester.

-

Filter, wash with cold water, and dry the product.

-

-

Iodination of N-Acetyl-L-tyrosine Ethyl Ester:

-

Dissolve the N-acetyl-L-tyrosine ethyl ester in a suitable solvent (e.g., a mixture of methanol and ammonium hydroxide).

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine monochloride or N-Iodosuccinimide in the same solvent.

-

Stir the reaction mixture at 0-5 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Acidify the mixture to precipitate the this compound.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

-

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay determines the inhibitory effect of this compound on TPO activity.

Materials:

-

Human or porcine thyroid microsomes (as a source of TPO)

-

This compound (test compound)

-

Propylthiouracil (PTU) (positive control)

-

Guaiacol (substrate)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, guaiacol, and thyroid microsomes.

-

Add varying concentrations of this compound or PTU to the reaction mixture.

-

Pre-incubate the mixture for a defined period at 37 °C.

-

Initiate the reaction by adding H₂O₂.

-

Measure the rate of formation of tetraguaiacol by monitoring the increase in absorbance at 470 nm over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC₅₀ value of this compound.

Deiodinase Inhibition Assay

This protocol assesses the potential of this compound to inhibit deiodinase activity.

Materials:

-

Rat liver or kidney microsomes (as a source of deiodinases)

-

This compound (test compound)

-

Thyroxine (T4) (substrate)

-

Dithiothreitol (DTT)

-

Propylthiouracil (PTU) (for differentiating deiodinase types)

-

Phosphate buffer (pH 7.0)

-

Method for quantifying T3 production (e.g., radioimmunoassay (RIA) or LC-MS/MS)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, DTT, and microsomes.

-

Add varying concentrations of this compound.

-

Pre-incubate the mixture at 37 °C.

-

Initiate the reaction by adding T4.

-

Incubate for a specific time at 37 °C.

-

Stop the reaction (e.g., by adding cold ethanol).

-

Measure the amount of T3 produced in each sample.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Competitive Binding Assay for Thyroid Hormone Receptors

This assay evaluates the binding affinity of this compound to thyroid hormone receptors.

Materials:

-

Isolated cell nuclei or purified thyroid hormone receptors (TRα or TRβ)

-

Radiolabeled T3 ([¹²⁵I]T3)

-

This compound (test compound)

-

Unlabeled T3 (for standard curve)

-

Binding buffer

-

Filtration apparatus

Procedure:

-

Incubate a constant amount of receptor preparation with a fixed concentration of [¹²⁵I]T3 in the presence of increasing concentrations of unlabeled this compound or unlabeled T3.

-

Allow the binding to reach equilibrium.

-

Separate the receptor-bound [¹²⁵I]T3 from the free ligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Construct a competition curve by plotting the percentage of specifically bound [¹²⁵I]T3 against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value for this compound and calculate its relative binding affinity compared to T3.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways in the thyroid and a general experimental workflow for evaluating thyroid hormone analogs like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. American Thyroid Association Guide to Investigating Thyroid Hormone Economy and Action in Rodent and Cell Models: Report of the American Thyroid Association Task Force on Approaches and Strategies to Investigate Thyroid Hormone Economy and Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. IIBM & Society - iib.uam.es [iib.uam.es]

- 6. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a pivotal building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its structural similarity to thyroid hormones makes it an invaluable precursor for the synthesis of thyroxine analogs and other biologically active molecules.[1] The presence of two iodine atoms on the aromatic ring offers unique reactive handles for various cross-coupling reactions, while the acetyl and ethyl ester groups provide opportunities for further functionalization and modulation of physicochemical properties.[2] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations to support researchers in their synthetic endeavors.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₅I₂NO₄ | [3] |

| Molecular Weight | 503.07 g/mol | [4] |

| CAS Number | 21959-36-4 | [4] |

| Appearance | White to off-white crystalline solid | [3] |

| Purity | ≥98% | [3] |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available amino acid L-tyrosine. The overall synthetic workflow involves three key transformations: N-acetylation of the amino group, di-iodination of the aromatic ring, and esterification of the carboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Acetyl-L-tyrosine

This protocol is adapted from a general procedure for the acetylation of L-tyrosine.[5]

Materials:

-

L-Tyrosine (1 equivalent)

-

Acetic anhydride (1.05 equivalents)

-

30% Sodium hydroxide solution

-

Industrial hydrochloric acid

-

Water

-

Ethanol (95%)

-

Activated carbon

Procedure:

-

Disperse L-tyrosine (e.g., 100 g) in water (e.g., 200 ml) with vigorous stirring.

-

Slowly add 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved, maintaining a pH between 8 and 10.

-

Add acetic anhydride (e.g., 59.2 g) dropwise over 30 minutes while simultaneously adding 30% sodium hydroxide solution to maintain the pH between 8 and 10.

-

After the addition of acetic anhydride is complete, adjust the pH to 11.5 with 30% sodium hydroxide solution and maintain the reaction temperature at 60°C for 20 minutes.

-

Cool the reaction mixture and acidify to a pH of 1.72 with industrial hydrochloric acid to precipitate the crude N-Acetyl-L-tyrosine.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

For purification, the crude product can be recrystallized from hot water with the addition of activated carbon for decolorization.

Step 2: Synthesis of N-Acetyl-3,5-diiodo-L-tyrosine

This protocol is based on the di-iodination of tyrosine derivatives using iodine monochloride.

Materials:

-

N-Acetyl-L-tyrosine (1 equivalent)

-

Iodine monochloride (2.2 equivalents)

-

Aqueous ammonia

-

Hydrochloric acid

-

Sodium thiosulfate solution

Procedure:

-

Dissolve N-Acetyl-L-tyrosine in a dilute aqueous ammonia solution in a reaction flask and cool to 0-5°C in an ice bath.

-

Slowly add a solution of iodine monochloride (2.2 equivalents) in a suitable solvent dropwise with vigorous stirring, maintaining the temperature below 5°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench any excess iodine monochloride by adding a sodium thiosulfate solution.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the di-iodinated product.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

This Fischer esterification protocol is a general method that can be applied to N-Acetyl-3,5-diiodo-L-tyrosine.

Materials:

-

N-Acetyl-3,5-diiodo-L-tyrosine (1 equivalent)

-

Anhydrous ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Suspend N-Acetyl-3,5-diiodo-L-tyrosine in anhydrous ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative yields for the synthesis of N-Acetyl-3,5-diiodo-L-tyrosine and its ethyl ester. It is important to note that yields can vary depending on the specific reaction conditions and purification methods employed.

| Step | Product | Reagents | Conditions | Yield (%) | Purity (%) | Reference(s) |

| Acetylation | N-Acetyl-L-tyrosine | L-Tyrosine, Acetic Anhydride, NaOH | 60°C, 20 min | ~99% | >99% | [5] |

| Di-iodination | N-Acetyl-3,5-diiodo-L-tyrosine | N-Acetyl-L-tyrosine, ICl, NH₄OH | 0-5°C | High | High | [1] |

| Esterification | This compound | N-Acetyl-3,5-diiodo-L-tyrosine, Ethanol, H₂SO₄ | Reflux | High | >98% |

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

¹H NMR (Expected Chemical Shifts):

-

Aromatic protons: A singlet in the aromatic region.

-

α-proton of the amino acid backbone: A multiplet.

-

β-protons of the amino acid backbone: Two diastereotopic multiplets.

-

Ethyl ester protons: A quartet (CH₂) and a triplet (CH₃).

-

Acetyl protons: A singlet.

-

Amide proton: A doublet.

-

Phenolic proton: A singlet.

¹³C NMR (Expected Chemical Shifts):

-

Carbonyl carbons (ester and amide): In the range of 170-175 ppm.

-

Aromatic carbons: Signals corresponding to the substituted benzene ring, with the iodine-bearing carbons shifted upfield.

-

α-carbon of the amino acid backbone: Around 55-60 ppm.

-

β-carbon of the amino acid backbone: Around 35-40 ppm.

-

Ethyl ester carbons: Around 60-65 ppm (CH₂) and 10-15 ppm (CH₃).

-

Acetyl carbon: Around 20-25 ppm.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (503.07 g/mol ).[4]

-